Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride is a complex organic compound characterized by its unique adamantane-based structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the adamantane core, followed by the introduction of the ethanol and methylimino groups. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-based ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the ethanol and methylimino groups facilitate binding to target molecules. This compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, monohydrochloride
- Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, free base
Uniqueness
Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability compared to its monohydrochloride and free base counterparts. This makes it more suitable for certain applications, particularly in aqueous environments.
Properties
CAS No. |
101221-48-1 |
---|---|
Molecular Formula |
C26H46Cl2N2O2 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C26H44N2O2.2ClH/c1-27(3-5-29)25-13-19-7-20(14-25)10-23(9-19,17-25)24-11-21-8-22(12-24)16-26(15-21,18-24)28(2)4-6-30;;/h19-22,29-30H,3-18H2,1-2H3;2*1H |
InChI Key |
ADNOXTGIKQXGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.